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Compound of Interest

Compound Name: 3-Chloro-6-phenylpyridazin-4-OL

CAS No.: 89868-13-3

Cat. No.: B1590347

Get Quote

Executive Summary & Chemical Identity
3-Chloro-6-phenylpyridazin-4-ol (CAS: 89868-13-3) is a halogenated heterocyclic scaffold

used primarily as an intermediate in the synthesis of agrochemicals (herbicides) and

pharmaceutical candidates.[1] It belongs to the class of pyridazines, specifically the

hydroxypyridazines, which exhibit rich tautomeric behavior and regioselective reactivity.

Critical Distinction: Researchers must distinguish this compound from its regioisomer, Pyridafol

(6-chloro-3-phenylpyridazin-4-ol, CAS 40020-01-7), which is a well-known metabolite of the

herbicide Pyridate. While structurally similar, the positioning of the chlorine and phenyl groups

relative to the nitrogen atoms alters the electronic environment and subsequent reactivity

profiles.
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Property Specification

IUPAC Name 3-Chloro-6-phenylpyridazin-4-ol

CAS Number 89868-13-3

Molecular Formula C₁₀H₇ClN₂O

Molecular Weight 206.63 g/mol

Appearance White to pale yellow crystalline powder

pKa (Predicted)
~1.90 (OH ionization), though experimental

analogs suggest ~6.7

Solubility
Soluble in DMSO, DMF, chlorinated solvents;

low solubility in water

Tautomerism
Exists in equilibrium with 3-chloro-6-phenyl-1H-

pyridazin-4-one

Structural Dynamics & Tautomerism
The core reactivity of 3-chloro-6-phenylpyridazin-4-ol is governed by lactam-lactim

tautomerism. In solution, the compound exists in an equilibrium between the 4-hydroxy (enol)

form and the 4-oxo (keto) form.

Enol Form (Pyridazinol): Favored in polar aprotic solvents and when O-functionalized.

Keto Form (Pyridazinone): Often the dominant species in the solid state and in neutral

aqueous solutions due to the stability of the amide-like (NH-CO) resonance.

This equilibrium dictates the site of alkylation. Treatment with bases (e.g.,

) generates an ambident anion that can react at the Oxygen (O-alkylation) or Nitrogen (N-
alkylation), depending on the hardness of the electrophile and solvent polarity.

Synthetic Pathways
The synthesis of CAS 89868-13-3 requires precise regiocontrol to ensure the phenyl ring is

installed at position 6 and the chlorine remains at position 3.
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Primary Route: Regioselective Suzuki Coupling
The most robust synthetic strategy involves the functionalization of a pre-formed pyridazine

core.

Step 1: Preparation of 3,6-Dichloro-4-hydroxypyridazine Starting from 3,4,6-trichloropyridazine,

selective hydrolysis is performed. The C4-chlorine is susceptible to nucleophilic displacement

by hydroxide ions due to the activation provided by the adjacent nitrogen atoms and the

vinylogous nature of the position.

Reagents: NaOH (aq), Reflux.

Yield: High regioselectivity for the 4-OH product.

Step 2: Regioselective Suzuki-Miyaura Coupling The key step is the discrimination between the

C3-Cl and C6-Cl sites.

Electronic Logic: The hydroxyl group at C4 is an electron-donating group (EDG). It increases

electron density at the ortho (C3) and para (C5) positions. The C6 position (meta to OH)

remains relatively more electron-deficient.

Catalytic Cycle: Palladium(0) undergoes oxidative addition preferentially at the more

electron-deficient C6-Cl bond.

Reaction: 3,6-Dichloro-4-hydroxypyridazine + Phenylboronic Acid

3-Chloro-6-phenylpyridazin-4-ol.

Experimental Protocol (Representative)
Charge: A reaction vessel is charged with 3,6-dichloro-4-hydroxypyridazine (1.0 eq),

Phenylboronic acid (1.1 eq), and

(2.0 eq).

Solvent: Degassed mixture of 1,4-Dioxane/Water (4:1).

Catalyst: Add
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(3-5 mol%).

Conditions: Heat to 90°C under

atmosphere for 4–6 hours.

Workup: Cool, acidify to pH ~3 (to precipitate the phenol), filter, and recrystallize from

ethanol.

Reactivity Profile & Functionalization
The scaffold offers three distinct vectors for chemical modification:

C4-Hydroxyl (Nucleophile):

O-Alkylation: Reaction with alkyl halides in the presence of

or

in DMF yields ethers (common in herbicide synthesis).

O-Acylation: Reaction with acyl chlorides yields esters.

Chlorination:[2][3][4] Treatment with

converts the OH back to Cl, yielding 3,4-dichloro-6-phenylpyridazine.

C3-Chlorine (Electrophile):

S_N_Ar: The remaining chlorine at C3 is activated by the adjacent Nitrogen (N2). It can be

displaced by amines, thiols, or alkoxides, although it is less reactive than the C6-Cl in the

starting material.

Coupling: Can undergo a second Suzuki or Stille coupling to generate 3,6-diphenyl

derivatives.

N-Alkylation (Alternative Nucleophile):

Under specific conditions (e.g., soft electrophiles, protic solvents), alkylation may occur at

N1 or N2, leading to N-substituted pyridazinones.
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Visualization of Chemical Logic
Diagram 1: Synthetic Workflow & Regioselectivity

3,4,6-Trichloropyridazine Hydrolysis
(NaOH, Reflux)

Regio-Control:
C4-Cl is labile (beta-pos)

3,6-Dichloro-4-hydroxypyridazine Suzuki Coupling
(PhB(OH)2, Pd(0))

Regio-Control:
C6 is e- deficient (meta to OH)

3-Chloro-6-phenylpyridazin-4-ol
(CAS 89868-13-3)

Click to download full resolution via product page

Caption: Synthetic route highlighting the regioselective hydrolysis and Palladium-catalyzed

coupling steps.

Diagram 2: Reactivity & Tautomerism Map

3-Chloro-6-phenylpyridazin-4-ol

Enol Form
(Pyridazinol)

Equilibrium

Keto Form
(Pyridazinone)

Equilibrium

SnAr at C3-Cl
(Amines/Thiols)

Pd-Coupling at C3
(Biaryl Synthesis)

O-Alkylation
(Base/R-X)

N-Alkylation
(Specific Conditions)

Click to download full resolution via product page

Caption: Map of tautomeric forms and available reaction vectors for medicinal chemistry

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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